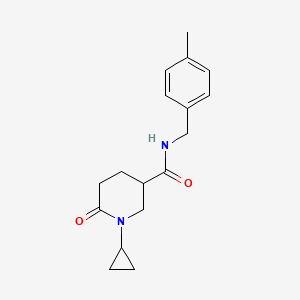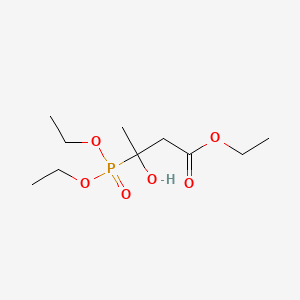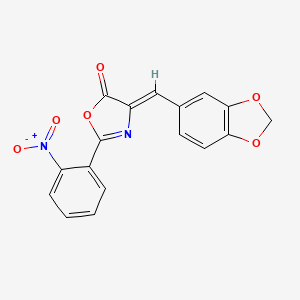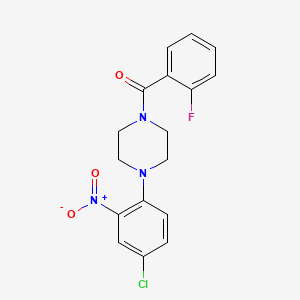![molecular formula C16H18FN5O2 B5000453 1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as AF-1 and belongs to the class of piperazine derivatives. The purpose of
作用機序
The mechanism of action of 1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine is not fully understood. However, it is believed to act by binding to specific protein targets and modulating their activity. This binding may occur through various mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The specific protein targets of AF-1 vary depending on the application and may include enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that AF-1 can inhibit the activity of specific enzymes and modulate the expression of certain genes. Additionally, AF-1 has been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of AF-1.
実験室実験の利点と制限
One of the major advantages of 1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine is its high affinity and selectivity for specific protein targets. This makes it a valuable tool for studying complex biological processes and identifying potential drug targets. Additionally, AF-1 has been shown to have good solubility and stability, making it suitable for use in various lab experiments. However, one of the limitations of AF-1 is its relatively high cost, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine. One potential direction is the further optimization of the synthesis method to improve yield and reduce cost. Additionally, AF-1 may be investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Further studies may also focus on the identification of new protein targets for AF-1 and the development of new applications for this compound.
合成法
The synthesis of 1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine involves the reaction of 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with acetic anhydride and piperazine in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for commercial production.
科学的研究の応用
1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine has been studied extensively for its potential application in various fields of scientific research. One of the major areas of interest is its use as a chemical probe for the study of protein-protein interactions. AF-1 has been shown to bind to specific protein targets with high affinity and selectivity, making it a valuable tool for understanding complex biological processes. Additionally, AF-1 has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
1-[4-[1-[(2-fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-12(23)20-6-8-21(9-7-20)16(24)15-11-22(19-18-15)10-13-4-2-3-5-14(13)17/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEKQRGOCOAEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)


![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5000403.png)

![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)

![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)